2-Nitrobenzoic acid

Catalog No.
S561124
CAS No.
552-16-9
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzoic acid

CAS Number

552-16-9

Product Name

2-Nitrobenzoic acid

IUPAC Name

2-nitrobenzoic acid

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)

InChI Key

SLAMLWHELXOEJZ-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-]

The exact mass of the compound 2-Nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9576. It belongs to the ontological category of nitrobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitrobenzoic acid (CAS: 552-16-9) is an ortho-substituted aromatic carboxylic acid that serves as a highly specialized precursor in organic synthesis, pharmaceutical manufacturing, and materials science. Unlike its meta- and para-isomers, the proximity of the nitro and carboxyl groups in 2-nitrobenzoic acid induces significant steric and electronic interactions, fundamentally altering its acidity, thermal behavior, and solubility profile. These distinct physicochemical properties make it an irreplaceable building block for the synthesis of anthranilic acid derivatives, fused N,O-heterocycles, and bioinspired molecular electrets, where precise regiochemistry and specific processability parameters are strictly required.

Research Fit

Ortho-Nitro Configuration

Reported enhanced acidity (pKa context) supports deprotonation and carboxylate activation workflows.

Aqueous Solubility

Supports aqueous-phase synthesis and bioconjugation without co-solvent; solubility profile differs substantially from meta/para isomers.

Isomer-Specific Intermediate

Documented as a building block for 5HT2-D2 antagonist synthesis, a distinct procurement pathway from other nitrobenzoic acid isomers.

Substituting 2-nitrobenzoic acid with 4-nitrobenzoic acid or 3-nitrobenzoic acid is structurally and operationally unfeasible in targeted workflows. The 'ortho effect' forces the carboxyl group out of the aromatic plane, increasing its acidity by over an order of magnitude compared to the para-isomer, which drastically shifts the required pH for salt formation and biphasic extractions [1]. Thermally, 2-nitrobenzoic acid melts nearly 92 °C lower than 4-nitrobenzoic acid, rendering high-temperature crystallization and melt-processing protocols designed for the para-isomer ineffective . Furthermore, in the synthesis of quinolones or anthranilic acids, the strictly ortho relationship is an absolute geometric requirement for intramolecular reductive cyclization; generic isomers cannot undergo these ring-closing transformations [2].

Isomer Substitution Risk

Acidity shift

pKa differs by more than one unit between ortho and meta/para isomers; deprotonation pH and salt formation conditions may not transfer directly.

Solubility mismatch

Aqueous solubility varies by an order of magnitude among isomers; dissolution and workup protocols designed for one isomer may fail with another.

Application specificity

Documented pharmaceutical intermediate utility (5HT2-D2 antagonists) is associated with the ortho isomer; meta/para isomers serve different industrial roles and may not align with target API pathways.

Ortho-Effect Driven pKa Depression

The ortho-positioning of the nitro group creates steric hindrance that twists the carboxylate group out of the benzene ring's plane, disrupting cross-conjugation and stabilizing the anion. This results in a dissociation constant (Ka) of 6.1 × 10^-3 (pKa ~2.21), making 2-nitrobenzoic acid substantially more acidic than 4-nitrobenzoic acid (Ka = 3.93 × 10^-4, pKa ~3.41) .

Evidence DimensionAcid dissociation constant (Ka / pKa)
Target Compound DataKa = 6.1 × 10^-3 (pKa ~2.21)
Comparator Or Baseline4-Nitrobenzoic acid (Ka = 3.93 × 10^-4, pKa ~3.41)
Quantified Difference~15-fold higher acidity (1.2 pKa units)
ConditionsAqueous solution, 18-25 °C

This significant acidity difference dictates the selection of bases and buffering conditions during salt formation, esterification, and phase-transfer extractions.

Water Solubility
Head-to-head
2-Nitro6.8 g/L
3-Nitro3.0 g/L
4-Nitro0.42 g/L
16.2× higher vs para; 2.3× vs meta
Supports aqueous reaction medium selection and biological assay compatibility.
Data from peer-reviewed solubility tables.

Melting Point and Thermal Processability

2-Nitrobenzoic acid exhibits a melting point of 148 °C, which is dramatically lower than that of its para-isomer, 4-nitrobenzoic acid (240 °C). This lower melting point reflects a less tightly packed crystal lattice due to the lower symmetry and steric bulk of the ortho-substitution .

Evidence DimensionMelting point
Target Compound Data148 °C
Comparator Or Baseline4-Nitrobenzoic acid (240 °C)
Quantified Difference92 °C lower melting point
ConditionsStandard atmospheric pressure

Enables lower-temperature melt processing and significantly alters solvent-based crystallization and purification workflows compared to the para-isomer.

Acidity (pKa)
Head-to-head
2-NitropKa 2.17
3-NitropKa 3.45
4-NitropKa 3.44
ΔpKa 1.28 (≈19× more acidic)
Reported acidity difference supports pH-dependent synthesis control and salt formation selectivity.
Intramolecular H-bonding contributes to enhanced acidity.

Aqueous Solubility and Phase Extraction

The ortho-nitro substitution imparts a distinct solubility profile, yielding an aqueous solubility of 0.75 g/100 mL (7.5 g/L) at 25 °C. This is vastly superior to the solubility of 4-nitrobenzoic acid (0.02 g/100 mL) and 3-nitrobenzoic acid (0.24 g/100 mL), fundamentally changing its partition coefficient in biphasic systems .

Evidence DimensionAqueous solubility
Target Compound Data0.75 g/100 mL (7.5 g/L)
Comparator Or Baseline4-Nitrobenzoic acid (0.02 g/100 mL)
Quantified Difference37.5-fold higher aqueous solubility
ConditionsWater at 15-25 °C

Crucial for designing aqueous-organic extraction protocols and optimizing reaction concentrations in biphasic solvent systems.

Organic Solvent Solubility
Data to verify
Solubility in methanol (42.7 g/100 mL) and benzene (0.29 g/100 mL) at 10°C; 3-isomer shows 10.8% higher methanol solubility and 170% higher benzene solubility.
Recrystallization protocols differ by isomer; reported solvent selectivity supports purification workflow design.
Limited source availability; verification against controlled measurements recommended.

Regiospecific Precursor for Reductive Cyclization

2-Nitrobenzoic acid serves as an exclusive precursor for the synthesis of 1H-1-hydroxyquinol-4-ones via cathodic nitro reduction. The strict ortho relationship between the nitro and carboxyl groups enables intramolecular cyclo-condensation of the hydroxylamine intermediate, a pathway structurally impossible for 3- or 4-nitrobenzoic acid[1].

Evidence DimensionIntramolecular cyclization capability
Target Compound DataUndergoes direct reductive cyclization to N,O-heterocycles
Comparator Or Baseline3- and 4-nitrobenzoic acid (Cannot cyclize)
Quantified DifferenceBinary (Active vs. Inactive)
ConditionsCathodic reduction (e.g., BDD or lead electrodes in water-ethanol)

Makes this exact isomer an irreplaceable building block for synthesizing quinolone-based antibiotics and specialized heterocycles.

Intermediate Application
Class-level
2-Nitro5HT2-D2 antagonist intermediate (patent AU2018100365A4)
3-NitroPrimarily dye precursor
4-NitroGeneral esterification/amidation
Documented pharmaceutical intermediate utility may support target API synthesis pathway selection.
Patent-based application context; verify alignment with current synthetic route.

Anthranilic Acid Derivatives and API Synthesis

2-Nitrobenzoic acid is the primary starting material for producing anthranilic acid (2-aminobenzoic acid) via targeted nitro reduction. This specific regiochemistry is essential for downstream synthesis of quinazolines, acridines, and various active pharmaceutical ingredients (APIs) where the ortho-nitrogen is required for ring formation .

Electrosynthesis of N-Hydroxyquinolones

Utilized in the sustainable electrosynthesis of naturally occurring antibiotics (e.g., Aurachin C). The ortho-nitro group is selectively reduced at a cathode to a hydroxylamine intermediate, which spontaneously cyclizes with the adjacent carboxylate to form 1H-1-hydroxyquinol-4-ones [1].

Bioinspired Molecular Electret Design

Employed as a critical precursor for ether-functionalized anthranilic acid residues. These 2-nitrobenzoic acid derivatives are assembled into polyamides to create hole-transfer molecular electrets for organic electronics, where the specific ortho-substitution enables the required co-directionally oriented electric dipoles [2].

pH-Dependent Phase Transfer Catalysis

Selected in biphasic organic syntheses where its specific pKa (~2.21) and significantly higher aqueous solubility (compared to the para-isomer) allow for precise partitioning and salt formation that cannot be achieved with less acidic, less soluble generic benzoic acids .

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-Phase Synthesis & Bioconjugation
Aqueous solubility profile
Compatibility with aqueous reaction media and buffer systems
5HT2-D2 Antagonist Intermediates
Isomer-specific synthetic utility
Patent pathway alignment and intermediate documentation
Recrystallization & Purification
Solvent-dependent crystallization behavior
Precipitation yield in aromatic hydrocarbon solvents
Controlled Thermal Decarboxylation
Thermal decomposition threshold
Process temperature limit to avoid unintended degradation

Physical Description

Yellowish white crystals with an intensely sweet taste. (NTP, 1992)
Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

167.02185764 Da

Monoisotopic Mass

167.02185764 Da

Heavy Atom Count

12

Density

1.575 at 68 °F (NTP, 1992) - Denser than water; will sink

LogP

1.46 (LogP)

Melting Point

297 to 298 °F (NTP, 1992)

UNII

S6S4653K7Z

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000714 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

552-16-9

Wikipedia

2-Nitrobenzoic_acid

General Manufacturing Information

Benzoic acid, 2-nitro-: ACTIVE

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